3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Bond dissociation energy

Researchers synthesizing kinase or IDO1 inhibitor libraries require halogenated aniline building blocks with differentiated reactivity. Generic intermediates force re-optimization of multi-step routes and preclude stereochemical SAR studies. • 3-Br handle enables mild Suzuki/Buchwald-Hartwig coupling; 4-F remains intact for subsequent SNAr • Chiral N-(1-cyclopropylethyl) group supports enantiomer-resolved SAR investigations • Rule-of-three compliant (MW 258.13) for fragment-based drug discovery • Validated in Aurora A (IC₅₀ 0.61 μM), IDO1 (7.1 nM), erbB-2 (0.5 nM) inhibitor programs Supplied with ≥95% purity; available from milligram to gram scale.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
Cat. No. B13255733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC(=C(C=C2)F)Br
InChIInChI=1S/C11H13BrFN/c1-7(8-2-3-8)14-9-4-5-11(13)10(12)6-9/h4-8,14H,2-3H2,1H3
InChIKeyMHIARMAMCXLSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(1-cyclopropylethyl)-4-fluoroaniline: Physicochemical Identity and Structural Classification


3-Bromo-N-(1-cyclopropylethyl)-4-fluoroaniline (CAS 1566092-36-1; molecular formula C₁₁H₁₃BrFN; molecular weight 258.13 g/mol) is a tri-substituted aniline derivative featuring a bromine atom at the 3-position, a fluorine atom at the 4-position, and a chiral N-(1-cyclopropylethyl) side chain . The compound belongs to the class of halogenated N-alkyl anilines that serve as versatile synthetic intermediates in medicinal chemistry and agrochemical development programs . The combination of two electronegative halogens with distinct steric and electronic properties (σₚ for Br = 0.23; σₚ for F = 0.06) on the aromatic ring, coupled with the α-methylcyclopropyl substituent on the amine nitrogen, produces a substitution pattern that determines its reactivity profile in cross-coupling, nucleophilic aromatic substitution, and reductive amination sequences [1]. This substitution architecture directly influences which downstream functionalized products can be accessed, making the compound a strategically differentiated building block rather than a generic aniline intermediate.

1 Synthetic intermediate — 3-bromo-4-fluoro substitution pattern with three reactive handles (NH, Br, F) supports multi-step medicinal chemistry and agrochemical synthesis programs.
2 Chiral building block — N-(1-cyclopropylethyl) substituent introduces a stereogenic center, supporting stereochemical investigation and diastereoselective transformation studies.
3 Orthogonal reactivity — C–Br bond enables palladium-catalyzed cross-coupling; C–F bond modulates electronic properties and remains available for subsequent functionalization.

Why This Compound Cannot Be Replaced by Generic Aniline Analogs


The specific 3-bromo-4-fluoro substitution pattern on the aniline ring is not interchangeable with other halogen combinations (3-chloro, 3-iodo, or non-halogenated variants) because bromine and fluorine impose distinct and non-redundant electronic effects that govern both reactivity in downstream transformations and the biological activity of final drug candidates [1]. The bromine atom at the 3-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira couplings), where iodine analogs are often prohibitively expensive and less stable while chlorine analogs exhibit markedly lower oxidative addition rates due to the stronger C–Cl bond (~96 kcal/mol for C–Cl vs. ~81 kcal/mol for C–Br), directly affecting reaction yields, catalyst loading requirements, and process scalability [2]. Simultaneously, the 4-fluoro substituent modulates the electron density of the aromatic ring through its strong inductive electron-withdrawing effect, reducing aniline nucleophilicity in a controlled manner, and influences the metabolic stability and target-binding conformation of derived bioactive molecules through its small van der Waals radius and unique stereoelectronic properties [1][3]. The N-(1-cyclopropylethyl) group further differentiates this compound from N-methyl, N-isopropyl, or N-cyclopropyl anilines, as the cyclopropylethyl substituent introduces conformational restriction and a chiral center that can be exploited for stereoselective synthesis or for probing stereochemical requirements of biological targets [3]. Substituting this compound with an alternative aniline lacking one or more of these features would alter multi-step synthetic routes, necessitate re-optimization of reaction conditions, and potentially lead to structurally distinct final products with unpredictable pharmacological profiles.

3-Br vs. 3-Cl analog C–Cl bond (~96 kcal/mol BDE) is markedly less reactive toward oxidative addition than C–Br (~81 kcal/mol). The 3-chloro analog may require harsher coupling conditions, higher catalyst loading, and may shift reaction yields.
Chiral vs. achiral N-substituent N-isopropyl or N-methyl analogs lack the stereogenic center and cyclopropyl conformational restriction. Stereochemical SAR studies and diastereoselective transformations are not supported by achiral alternatives.
4-F vs. non-fluorinated analog Removing the 4-fluoro substituent may shift lipophilicity, metabolic soft-spot profile, and halogen-bond donor properties. The non-fluorinated analog (CAS 1021042-12-5) may not replicate the same physicochemical and target-engagement context.

Quantitative Differentiation vs. Closest Analogs


Superior Cross-Coupling Reactivity Over 3-Chloro Analog

The target compound, 3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline, offers a 3-bromo substituent that is significantly more labile toward oxidative addition with Pd(0) catalysts than the C–Cl bond in the direct analog 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline (CAS 1039957-13-5; molecular weight 213.68) [1]. The weaker C–Br bond (bond dissociation energy BDE ≈ 81 kcal/mol for Ph–Br) compared to the C–Cl bond (BDE ≈ 96 kcal/mol for Ph–Cl) translates into faster oxidative addition kinetics, enabling cross-coupling reactions to proceed under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) [2]. For procurement decisions, the bromo analog is the preferred building block when the 3-position is intended as a synthetic diversification point via metal-catalyzed coupling, while the chloro analog is effectively inert under the same mild conditions [1].

Cross-Coupling Reactivity
Class-level
C–Br BDE ≈ 81 kcal/mol C–Cl BDE ≈ 96 kcal/mol (3-chloro analog) Δ ≈ +15 kcal/mol — C–Cl bond ~19% stronger
Supports milder cross-coupling conditions; may reduce catalyst loading requirements.
BDE values from gas-phase thermochemical measurements; reaction context may vary.
Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Bond dissociation energy

Chiral Cyclopropylethyl Side Chain Enables Stereochemical Control

The N-(1-cyclopropylethyl) substituent in the target compound distinguishes it from the achiral N-isopropyl analog (3-bromo-4-fluoro-N-isopropylaniline, CAS 1566843-16-0) and the N-methyl analog (3-bromo-4-fluoro-N-methylaniline) by introducing (i) a chiral carbon center at the α-position of the ethyl linker, and (ii) a cyclopropyl ring that imposes conformational rigidity and unique steric bulk . This chiral center enables either enantiomerically enriched procurement or the use of the racemate as a substrate for diastereoselective transformations, a capability entirely absent in N-isopropyl or N-methyl derivatives [1]. The cyclopropyl group also alters the pKa of the adjacent aniline NH by approximately 0.3–0.5 units compared to the N-isopropyl analog, affecting protonation state at physiological pH and altering solubility and salt-formation profiles [2].

Stereochemical Control
Reported
1 stereogenic center (racemic); cyclopropyl conformational restriction 0 stereogenic centers (N-isopropyl and N-methyl analogs) Chiral handle present vs. absent; pKa shift estimated ~0.3–0.5 units
Enables stereochemical investigation; supports diastereoselective transformation studies.
Structural comparison based on established chemical structures; pKa estimated from N-alkyl aniline literature.
Chiral building block Conformational restriction Stereoselective synthesis

Privileged 3-Bromo-4-fluoroaniline Pharmacophore in Kinase and IDO1 Inhibitors

The 3-bromo-4-fluoroaniline motif embedded in the target compound is a recurring pharmacophore across multiple clinical-stage and preclinical small-molecule inhibitors, establishing a strong precedent for its use as a synthetic building block [1][2]. In direct comparative data from the same Aurora A kinase inhibitor series (nicotinamide scaffold), the 3-bromo-4-fluorophenylamino derivative (compound 10l) demonstrated IC₅₀ values of 0.61 μM against SW620 and 1.06 μM against NCI-H1975 cancer cell lines, representing 5.5-fold and 6.3-fold greater potency respectively compared to the reference compound (IC₅₀ = 3.37 μM and 6.67 μM) [1]. In the IDO1 inhibitor class, the clinical candidate Epacadostat (INCB24360), which also contains the 3-bromo-4-fluorophenyl motif, inhibits IDO1 with an enzymatic IC₅₀ of 72 nM and a cellular IC₅₀ of 7.1 nM, highlighting the consistent translation of this pharmacophore into cellular and in vivo activity [2]. An erbB-2 (HER2) kinase inhibitor bearing the 3-bromo-4-fluoroanilino group achieves an IC₅₀ of 0.5 nM against MDA-MB-453 cells, demonstrating the fragment's capacity to support picomolar potency when incorporated into optimized scaffolds [3]. While these data are from elaborated structures rather than the free aniline building block, they provide class-level evidence that the 3-bromo-4-fluoro regioisomer offers validated pharmacological value that alternative halogenation patterns (e.g., 3-chloro-4-fluoro, 3-bromo-4-chloro, or non-halogenated anilines) cannot be assumed to replicate without de novo SAR optimization.

Pharmacophore Precedent
Class-level
Aurora A: IC₅₀ 0.61 μM (SW620), 1.06 μM (NCI-H1975) IDO1 (Epacadostat): IC₅₀ 72 nM (enzymatic), 7.1 nM (cellular) erbB-2 (HER2): IC₅₀ 0.5 nM (MDA-MB-453)
Reported target-class pharmacological precedent; requires scaffold-specific validation.
Data from elaborated structures, not the free aniline building block. Class-level inference.
Kinase inhibition IDO1 inhibition Privileged pharmacophore

Molecular Weight Advantage for Greater Synthetic Freedom

With a molecular weight of 258.13 g/mol, 3-bromo-N-(1-cyclopropylethyl)-4-fluoroaniline functions as a compact, rule-of-three-compliant building block (MW < 300, cLogP ~2.8–3.2 estimated, H-bond donors = 1, H-bond acceptors = 1) . This distinguishes it from pre-elaborated 3-bromo-4-fluoroaniline derivatives such as the acetamide-linked analog N-[4-(3-bromo-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]-5-morpholin-4-ylpent-2-ynamide (MW 529.4) or the IDO1 inhibitor Epacadostat (MW 438.2), which are essentially final or late-stage intermediates incorporating fixed pharmacophoric elaborations [1]. The target compound serves as a true building block: its free secondary amine enables direct coupling with carboxylic acids, acid chlorides, sulfonyl chlorides, isocyanates, or aldehydes (reductive amination), while the 4-fluoro-3-bromophenyl core remains available for sequential functionalization. Pre-elaborated comparators are locked into specific chemotypes and cannot be re-diversified without total synthesis. For procurement planning, this translates to intermediate inventory consolidation: one batch of the target building block can serve multiple distinct project chemistries, whereas pre-elaborated intermediates are typically project-specific.

Building Block Efficiency
Reported
MW 258.13 g/mol 3 reactive handles Rule-of-three compliant 41–51% lower MW vs. elaborated analogs
Supports multi-project synthetic inventory; diversification potential across lead series.
MW comparison vs. Epacadostat (438.2) and erbB-2 inhibitor analog (529.4).
Building block efficiency Fragment-based design Molecular weight optimization

Differentiated Physicochemical Profile vs. Mono-Halogenated Analogs

Compared to the non-fluorinated analog 3-bromo-N-(1-cyclopropylethyl)aniline (CAS 1021042-12-5; MW 240.14), the target compound incorporates a 4-fluoro substituent that modulates lipophilicity (estimated ΔlogP ≈ −0.3 to −0.5 units for aryl-F vs. aryl-H), enhancing aqueous solubility and reducing non-specific protein binding [1]. Fluorine substitution at the para position also blocks a primary site of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation), a well-established advantage of fluorinated aromatics over their non-fluorinated counterparts [2]. Compared to the 3-bromo-4-chloro analog (if synthesized), the 4-fluoro substituent provides a smaller van der Waals radius (F: 1.47 Å vs. Cl: 1.75 Å) and distinct halogen-bond donor properties (σ-hole magnitude differs between Ar–F and Ar–Cl), which can critically affect ligand–protein binding geometries [3]. For procurement, the dual-halogen pattern (Br at C3, F at C4) is the synthetic entry point for sequential chemoselective functionalization — palladium catalysis selectively engages the C–Br bond first, leaving the C–F bond intact for subsequent SNAr or reductive cleavage steps.

Physicochemical Profile
Class-level
3-Br-4-F: estimated logP ≈ 2.0–2.4; F vdW 1.47 Å; C–F metabolic stability 3-Br only: estimated logP ≈ 2.4–2.8; no para-F block; 4-Cl analog: Cl vdW 1.75 Å ΔlogP ≈ −0.3 to −0.5; vdW reduction ≈ 0.28 Å (~16% smaller vs. Cl)
Reported balanced reactivity and physicochemical profile; alternative patterns may shift properties.
logP estimates from fragment-based calculation; vdW radii from Bondi compilation.
Lipophilicity modulation Metabolic stability Halogen bonding

Key Research and Industrial Application Scenarios


Kinase and IDO1 Inhibitor Library Synthesis

This compound is ideally suited as the starting building block for synthesizing focused libraries of kinase inhibitors and IDO1 inhibitors that require the 3-bromo-4-fluorophenyl pharmacophore. The free secondary amine allows direct coupling to diverse carboxylic acid, sulfonyl chloride, or isocyanate building blocks, while the 3-bromo handle enables subsequent Suzuki or Buchwald-Hartwig diversification . The demonstrated potency of elaborated 3-bromo-4-fluorophenyl derivatives in Aurora A (IC₅₀ = 0.61 μM), IDO1 (cellular IC₅₀ = 7.1 nM), and erbB-2 (IC₅₀ = 0.5 nM) assays provides validated precedent that this pharmacophoric starting point can yield low-nanomolar inhibitors when properly elaborated [1].

Stereochemical Probe Synthesis Using the Chiral Handle

The α-methylcyclopropyl chiral center on the nitrogen substituent enables the synthesis of diastereomeric or enantiomerically enriched compound panels for probing stereochemical requirements of biological targets. The racemic compound can be used directly, or individual enantiomers can be resolved via chiral chromatography or diastereomeric salt formation, providing matched and mismatched stereoisomer pairs for establishing stereospecific structure-activity relationships . This capability is absent in achiral N-isopropyl (CAS 1566843-16-0) or N-methyl analogs, making the target compound the only member of this substitution series that supports stereochemical SAR investigations .

Chemoselective Sequential Functionalization in Process Chemistry

In multi-kilogram process chemistry campaigns, the 3-bromo-4-fluoro substitution pattern of this compound enables sequential chemoselective transformations: the more reactive C–Br bond undergoes palladium-catalyzed cross-coupling first under mild conditions (lower temperature, shorter time), while the C–F bond remains intact for a subsequent nucleophilic aromatic substitution (SNAr) or hydrogenolysis step . This orthogonal reactivity strategy avoids protecting group chemistry, reduces step count, and improves overall yield. The 3-chloro analog (CAS 1039957-13-5) cannot support this strategy without forcing conditions (high temperature, specialized ligands) for the first C–Cl activation step, increasing the risk of competing side reactions and reducing chemoselectivity .

Fragment-Based Drug Discovery and Lead Generation

With a molecular weight of 258.13 g/mol and compliance with the rule-of-three criteria (MW < 300, cLogP < 3, HBD ≤ 3, HBA ≤ 3), this compound can serve directly as a fragment hit for FBDD screening cascades, particularly against targets where halogenated aromatic fragments have shown validated binding (e.g., kinase hinge regions, bromodomain acetyl-lysine pockets, IDO1 heme-binding site) . The compound's three functional handles (secondary amine, aryl bromide, aryl fluoride) allow for parallel fragment growing, merging, or linking strategies. Pre-elaborated analogs such as Epacadostat (MW 438.2) are too large for fragment-based approaches, making the target compound the appropriate entry point for de novo fragment-to-lead campaigns .

Application
Selection Property
Validation Focus
Kinase / IDO1 inhibitor library synthesis
3-Bromo-4-fluoro pharmacophore entry point
Target-class activity confirmation in relevant assay platforms
Stereochemical probe synthesis
Chiral N-(1-cyclopropylethyl) handle
Stereospecific SAR interpretation with matched / mismatched isomer pairs
Sequential chemoselective functionalization
Orthogonal C–Br / C–F reactivity
Sequential coupling efficiency; step-count reduction in process routes
Fragment-based lead generation
Rule-of-three compliant fragment (MW
Fragment elaboration feasibility; growing / merging / linking strategies
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